1-Ethyl-1-[1-(4-methoxyphenyl)propyl]-3-phenylurea -

1-Ethyl-1-[1-(4-methoxyphenyl)propyl]-3-phenylurea

Catalog Number: EVT-4555149
CAS Number:
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Methoxyphenyl)ethylidene]hydrazinecarboxylate

  • Compound Description: (E)-Ethyl N′-[1-(4-methoxyphenyl)ethylidene]hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O3. It exists as a trans isomer with respect to the C=N double bond. []
  • Relevance: This compound shares the 4-methoxyphenyl structural motif with N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea. Both molecules also feature a carbonyl group (C=O) although in different chemical environments. []

N-(1-(4-methoxyphenyl)ethyl)-adenosine

  • Compound Description: This adenosine derivative, represented by formula I in the cited paper [], has shown substantial activation of AMP-activated protein kinase (AMPK) in both in vivo and in vitro studies. This activation leads to a reduction in total cholesterol, triglyceride, and low-density lipoprotein cholesterol levels in hyperlipidemic golden hamsters. Moreover, it inhibits the abnormal accumulation of lipids in the liver. []
  • Relevance: Similar to N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, this compound contains the 1-(4-methoxyphenyl)ethyl substructure. This shared structural element suggests potential similarities in their binding affinities and pharmacological profiles. []
  • Compound Description: This compound is a selective and silent antagonist of the 5-HT1A receptor, currently undergoing clinical development for potential applications in treating anxiety and mood disorders. It exhibits dose-dependent occupancy of the 5-HT1A receptor, reaching up to 72% occupancy at 2 hours post-dose in the 10-40 mg daily dose range. []
  • Relevance: While structurally distinct from N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, this compound's interaction with the 5-HT1A receptor is notable. This receptor is a common target for various pharmacological interventions, and the structural variations between these compounds may offer insights into designing molecules with improved affinity or selectivity profiles for the 5-HT1A receptor. []

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g)

  • Compound Description: SalA-4g is a salidroside analog that enhances O-GlcNAcylation on proteins. This modification plays a crucial role in protecting neurons against ischemia. Specifically, SalA-4g enhances O-GlcNAcylation on mitochondrial proteins, which improves mitochondrial homeostasis, bioenergetics, and the cellular stress response in neuronal cells under ischemic-like conditions. []
  • Relevance: This compound shares the 2-(4-Methoxyphenyl)ethyl substructure with N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea. This structural similarity might suggest potential for exploring the impact of N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea on O-GlcNAcylation pathways and neuronal function. []

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

  • Compound Description: This compound, a structural analog of piroxicam, exhibits polymorphism, existing in both monoclinic and triclinic forms. Interestingly, the two polymorphs display different biological activities, with the monoclinic form demonstrating significantly higher antidiuretic and analgesic effects compared to the largely inactive triclinic form. []
  • Relevance: This compound, like N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, contains the N-(4-methoxyphenyl) structural motif. This shared feature highlights the potential for structural modifications to significantly impact a compound's biological activity, underscoring the importance of exploring different isomers and conformations in drug development. []

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

  • Compound Description: Astemizole is classified as a non-sedating H1 antihistamine. Its crystal structure reveals two molecules per asymmetric unit, connected by a pseudo center of symmetry. Notably, the methoxyphenylethyl side chains in these molecules adopt distinct conformations. []
  • Relevance: This compound shares the [2-(4-methoxyphenyl)ethyl]-4-piperidyl substructure with N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea. The presence of a piperidine ring with a 2-(4-methoxyphenyl)ethyl substituent in both molecules suggests potential for similar interactions with biological targets, albeit with variations due to the different functional groups attached to the piperidine nitrogen. []

3-[(4-Methoxyphenyl)amino]propanehydrazide

  • Compound Description: Several novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized, incorporating various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, and oxindole. [, ]
  • Relevance: These derivatives, like N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, contain the (4-methoxyphenyl)amino substructure, indicating a possible structural basis for shared pharmacological properties. [, ]

(E)-Ethyl 3-(4-methoxyphenyl)acrylate

  • Compound Description: Isolated from the Kaempferia galanga extract, this compound demonstrates potent corrosion inhibition properties for iron in a 1 M HCl solution, reaching a maximum efficiency of 76.22%. Its effectiveness is attributed to its adsorption onto the iron surface, following Temkin's isothermal model. []
  • Relevance: This compound and N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea both contain the (4-methoxyphenyl) structural motif, suggesting a potential avenue for investigating the corrosion inhibition properties of N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea or its derivatives. []

trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a)

  • Compound Description: This compound demonstrates high potency and selectivity as a 5-HT1A receptor ligand. Its trans configuration is crucial for its activity, as the corresponding cis isomer exhibits significantly reduced affinity. []
  • Relevance: While structurally distinct from N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, this compound's interaction with the 5-HT1A receptor is relevant. The comparison emphasizes the importance of stereochemistry in drug design and suggests that exploring different stereoisomers of N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea might reveal variations in its pharmacological profile, particularly its interaction with the 5-HT1A receptor. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

  • Compound Description: This molecule exhibits high selectivity for the 5-HT1A receptor, as evidenced by its binding constant of 1.2 nM. Its structure incorporates a 2-methoxyphenylpiperazine moiety connected to an adamantanamine group through a three-carbon linker. []
  • Relevance: While structurally distinct from N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, the shared presence of a methoxyphenyl ring and a piperazine ring suggests that exploring modifications around these moieties in both compounds might yield valuable insights into structure-activity relationships and potential applications targeting the 5-HT1A receptor. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: This novel small molecule acts as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Its high affinity for the CRF1 receptor is evidenced by its ability to inhibit CRF-induced cAMP accumulation and ACTH release, without displaying any agonist activity. []
  • Relevance: This compound shares the N-(2-Methyl-4-methoxyphenyl) structural motif with N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea. The presence of this common feature suggests a possible common binding site on target proteins. This shared structural element prompts further investigation into the potential of N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea as a CRF1 receptor modulator. []

N-4-methoxybenzoyl-N'-phenylurea

  • Compound Description: Synthesized using a modified Schotten-Baumann method, this urea derivative shows promising anticancer activity against the HeLa cell line, with an IC50 of 6.50 mM, demonstrating greater potency than hydroxyurea. [, ]
  • Relevance: This compound and N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea belong to the same chemical class: N-benzoyl-N'-phenylurea derivatives. This structural similarity suggests that N-Ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea might also exhibit anticancer properties. Further research is warranted to explore its potential as a chemotherapeutic agent. [, ]

Properties

Product Name

1-Ethyl-1-[1-(4-methoxyphenyl)propyl]-3-phenylurea

IUPAC Name

1-ethyl-1-[1-(4-methoxyphenyl)propyl]-3-phenylurea

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c1-4-18(15-11-13-17(23-3)14-12-15)21(5-2)19(22)20-16-9-7-6-8-10-16/h6-14,18H,4-5H2,1-3H3,(H,20,22)

InChI Key

MMWUQAQNRMSSHU-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OC)N(CC)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N(CC)C(=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.